molecular formula C10H15NO B13290084 1-(2-Methylbut-3-yn-2-yl)piperidin-4-one

1-(2-Methylbut-3-yn-2-yl)piperidin-4-one

Cat. No.: B13290084
M. Wt: 165.23 g/mol
InChI Key: SSRWOOLYBHDXMC-UHFFFAOYSA-N
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Description

1-(2-Methylbut-3-yn-2-yl)piperidin-4-one is a chemical compound with the molecular formula C10H15NO. It belongs to the class of piperidinones, which are derivatives of piperidine. Piperidinones are known for their diverse applications in pharmaceuticals and organic synthesis .

Preparation Methods

The synthesis of 1-(2-Methylbut-3-yn-2-yl)piperidin-4-one typically involves the reaction of piperidin-4-one with 2-methylbut-3-yn-2-yl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography .

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production, including the use of continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

1-(2-Methylbut-3-yn-2-yl)piperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding alcohol.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions include substituted piperidinones, alcohols, and carboxylic acids .

Scientific Research Applications

1-(2-Methylbut-3-yn-2-yl)piperidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methylbut-3-yn-2-yl)piperidin-4-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its piperidinone moiety. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

1-(2-methylbut-3-yn-2-yl)piperidin-4-one

InChI

InChI=1S/C10H15NO/c1-4-10(2,3)11-7-5-9(12)6-8-11/h1H,5-8H2,2-3H3

InChI Key

SSRWOOLYBHDXMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)N1CCC(=O)CC1

Origin of Product

United States

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